1-(3-Methoxypropyl)-3-Phenylthioharnstoff

Übersicht

Beschreibung

1-(3-Methoxypropyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxypropyl)-3-phenylthiourea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

Mode of Action

As a potential carbonic anhydrase inhibitor, 1-(3-Methoxypropyl)-3-phenylthiourea may interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition could disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase. The disruption of this reaction can lead to a decrease in intraocular pressure .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it may impact the bicarbonate buffering system, which plays a crucial role in maintaining ph balance in the body .

Pharmacokinetics

Based on its structural similarity to brinzolamide , it may exhibit similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Brinzolamide is rapidly absorbed and extensively distributed . , suggesting that 1-(3-Methoxypropyl)-3-phenylthiourea might have similar characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-3-phenylthiourea typically involves the reaction of 3-methoxypropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Methoxypropylamine+Phenyl isothiocyanate→1-(3-Methoxypropyl)-3-phenylthiourea

Industrial Production Methods

On an industrial scale, the production of 1-(3-Methoxypropyl)-3-phenylthiourea can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methoxypropyl)-3-phenylthiourea can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-Methoxypropyl)-3-phenylurea: Similar structure but with an oxygen atom instead of sulfur.

1-(3-Methoxypropyl)-3-phenylcarbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

1-(3-Methoxypropyl)-3-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in unique interactions that are not possible with oxygen-containing analogs, making it valuable for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

1-(3-Methoxypropyl)-3-phenylthiourea (CAS No. 55409-87-5) is an organic compound belonging to the thiourea class, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase and its implications in medicinal chemistry.

Chemical Structure and Properties

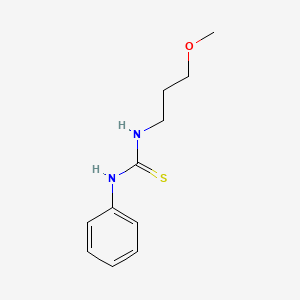

The chemical structure of 1-(3-Methoxypropyl)-3-phenylthiourea can be represented as follows:

It features a methoxypropyl group and a phenyl group attached to the thiourea moiety, which contributes to its unique biological properties. The thiourea group allows for specific interactions that are not possible with oxygen-containing analogs, enhancing its potential applications in various fields such as medicinal chemistry and materials science.

Inhibition of Carbonic Anhydrase

1-(3-Methoxypropyl)-3-phenylthiourea has been identified as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, playing crucial roles in physiological processes such as respiration and acid-base balance. The inhibition mechanism involves binding to the active site of the enzyme, thereby obstructing its catalytic activity.

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound may affect the bicarbonate buffering system, which is vital for maintaining pH balance in biological systems. This interaction suggests potential therapeutic applications in conditions where modulation of acid-base homeostasis is beneficial.

Antimicrobial Properties

Research indicates that 1-(3-Methoxypropyl)-3-phenylthiourea exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial properties, although specific data on bacterial strains tested remains limited.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties . It has shown activity against certain cancer cell lines, indicating potential for further development as a therapeutic agent in oncology. The cytotoxic effects observed warrant further investigation into its mechanisms and efficacy against various cancer types .

Structure-Activity Relationship (SAR)

A study focusing on urea derivatives, including thioureas like 1-(3-Methoxypropyl)-3-phenylthiourea, highlighted the importance of structural modifications in enhancing biological activity against pathogens such as Mycobacterium tuberculosis. The findings suggest that specific structural features contribute significantly to the compound's effectiveness as an antimicrobial agent .

Comparative Analysis

A comparative analysis with similar compounds reveals that while other derivatives like 1-(3-Methoxypropyl)-3-phenylurea lack the sulfur atom's unique properties, they exhibit different biological activities. This distinction underscores the relevance of the thiourea group in mediating biological effects.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(3-methoxypropyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYXVLRMERMETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408443 | |

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55409-87-5 | |

| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.